2-Butanone, 3-(butylimino)-, (E)-(9CI)

Description

Properties

CAS No. |

140405-47-6 |

|---|---|

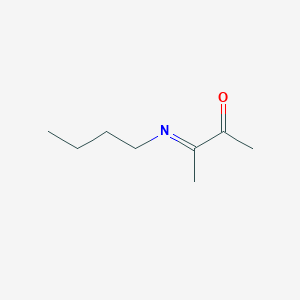

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

3-butyliminobutan-2-one |

InChI |

InChI=1S/C8H15NO/c1-4-5-6-9-7(2)8(3)10/h4-6H2,1-3H3 |

InChI Key |

AJIMPXKERCVJCZ-UHFFFAOYSA-N |

SMILES |

CCCCN=C(C)C(=O)C |

Canonical SMILES |

CCCCN=C(C)C(=O)C |

Synonyms |

2-Butanone, 3-(butylimino)-, (E)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Isobenzofuran-1-imine Backbone

(a) Compound 1 : (E)-Methyl 2-[3-(Butylimino)isobenzofuran-1(3H)-ylidene]acetate

- CAS No.: Not explicitly provided (referred to as "1" in studies).

- Structure: Combines an isobenzofuran-imine core with a butylimino group and a methoxycarbonylmethylene substituent.

- Activity : Exhibits potent herbicidal effects on Arabidopsis thaliana, particularly inhibiting root growth (ED₅₀ = 0.8 μM) and altering root hair density .

(b) Compound 2 : (E)-Methyl 2-Phenyl-2-[3-(Phenylimino)isobenzofuran-1(3H)-ylidene]acetate

- CAS No.: Not explicitly provided (referred to as "2" in studies).

- Structure: Features phenyl substituents on both the imino and methylene groups.

- Activity : Shows similar shoot inhibition as Compound 1 but induces severe root malformations (e.g., twisted primary roots) at higher ED₅₀ values (1.2 μM) .

Comparative Analysis :

*Assumed based on structural similarity to Compound 1.

Substituted Butanone Derivatives

(a) 2-Butanone, 3-methyl-4-propoxy- (9CI) (CAS 408338-20-5)

- Structure : Contains methyl and propoxy groups at positions 3 and 3.

(b) 2-Butanone, 4-(2-pyrimidinyl)- (9CI) (CAS 497867-90-0)

- Structure : Pyrimidinyl substituent at position 4.

- Applications : Likely used in pharmaceutical synthesis due to the heteroaromatic group .

(c) 2-Butanone, 3-chloro-4-fluoro- (9CI) (CAS 86727-59-5)

Comparative Table :

| Parameter | Target Compound | 3-Methyl-4-propoxy | 4-Pyrimidinyl | 3-Chloro-4-fluoro |

|---|---|---|---|---|

| Molecular Formula | C₈H₁₅NO | C₈H₁₆O₂ | C₈H₁₀N₂O | C₄H₆ClFO |

| Functional Groups | Imino, ketone | Ether, ketone | Pyrimidine, ketone | Halogens, ketone |

| Potential Use | Herbicide | Solvent | Pharmaceuticals | Synthetic intermediate |

Thio- and Oxime Derivatives

3-(Methylthio)-2-butanone O-((methylamino)carbonyl)oxime (CAS 33629-47-9)

- Structure : Contains a thioether and an oxime group.

- Activity : Registered as an insecticide, highlighting the role of sulfur and oxime moieties in pesticidal activity .

Key Difference: Unlike the target compound, this derivative’s mode of action likely involves inhibition of acetylcholinesterase, a common target for organophosphate insecticides.

Research Findings and Implications

- Structural-Activity Relationship (SAR): Butylimino vs. Phenylimino: The butyl chain in Compound 1 and the target compound enhances root growth inhibition, while phenyl groups (Compound 2) correlate with morphological disruptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.